molecular formula C19H18N6O6 B4962394 N~2~,N~6~-bis(3-methoxyphenyl)-3,5-dinitro-2,4,6-pyridinetriamine

N~2~,N~6~-bis(3-methoxyphenyl)-3,5-dinitro-2,4,6-pyridinetriamine

Cat. No. B4962394
M. Wt: 426.4 g/mol
InChI Key: OSVROKOZMPBPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~,N~6~-bis(3-methoxyphenyl)-3,5-dinitro-2,4,6-pyridinetriamine, commonly known as BMN 673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has been shown to be effective in the treatment of various types of cancer.

Mechanism of Action

BMN 673 selectively binds to the catalytic domain of PARP enzymes, preventing their activity. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition leads to the accumulation of DNA damage. In normal cells, this can be repaired through other DNA repair mechanisms. However, in cancer cells, which have defects in DNA repair mechanisms, the accumulation of DNA damage leads to cell death.
Biochemical and Physiological Effects
BMN 673 has been shown to be a potent inhibitor of PARP enzymes, with nanomolar potency. It has been shown to be effective in the treatment of various types of cancer, including those that are resistant to other forms of chemotherapy. BMN 673 has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

BMN 673 has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it a useful tool for studying the role of PARP enzymes in DNA repair mechanisms. However, its potency can also be a limitation, as it may inhibit other enzymes with similar catalytic domains. Additionally, its selectivity may be a limitation, as it may not be effective in cancer cells that have defects in other DNA repair mechanisms.

Future Directions

There are several future directions for the study of BMN 673. One area of research is the development of combination therapies that include BMN 673. Another area of research is the identification of biomarkers that can predict response to BMN 673. Additionally, the development of more potent and selective PARP inhibitors is an area of active research.

Synthesis Methods

BMN 673 can be synthesized by a multistep process involving the reaction of 3-methoxyaniline with 3-nitrobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then reacted with 2,4,6-trinitrochlorobenzene to yield BMN 673.

Scientific Research Applications

BMN 673 has been extensively studied for its potential as an anticancer agent. It has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. BMN 673 works by inhibiting PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP enzymes leads to the accumulation of DNA damage, ultimately resulting in cell death.

properties

IUPAC Name

2-N,6-N-bis(3-methoxyphenyl)-3,5-dinitropyridine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O6/c1-30-13-7-3-5-11(9-13)21-18-16(24(26)27)15(20)17(25(28)29)19(23-18)22-12-6-4-8-14(10-12)31-2/h3-10H,1-2H3,(H4,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVROKOZMPBPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C(=C(C(=N2)NC3=CC(=CC=C3)OC)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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